molecular formula C6H9N3O B3072928 (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine CAS No. 1017131-06-4

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine

Cat. No.: B3072928
CAS No.: 1017131-06-4
M. Wt: 139.16 g/mol
InChI Key: DNVNVWZQZDEHMD-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine, with the CAS number 1017131-06-4 , is a valuable chemical building block for research and development. This compound features a 1,3,4-oxadiazole heterocycle substituted with a cyclopropyl group and a reactive methanamine moiety. Its molecular formula is C6H9N3O, and it has a molecular weight of 139.16 g/mol . The structure is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4, contributing to a topological polar surface area of approximately 64.9 Ų . These properties are critical for researchers, as they influence the compound's solubility, permeability, and potential interactions in biological systems. The primary application of this compound is as a versatile synthon in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole core is a privileged scaffold known for its wide range of biological activities. The presence of the primary amine functional group makes this compound particularly useful for designing target molecules, as it readily undergoes condensation and amide-forming reactions to create larger, more complex structures. Its primary value lies in its role as an intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . For research purposes, the predicted density of this compound is 1.304±0.06 g/cm³ . Researchers should handle all laboratory chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVNVWZQZDEHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of acid hydrazides with carboxylic acids, followed by cyclization using dehydrating agents such as phosphorus oxychloride or thionyl chloride . Another approach involves the reaction of nitriles with hydroxylamine hydrochloride under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Scientific Research Applications

  • Chemistry (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine serves as a building block in synthesizing complex molecules. For instance, it is used in synthesizing this compound .
  • Biology This compound is studied for its potential biological activity and interactions with biological molecules. Research explores its anti-inflammatory, antimicrobial, and anticancer properties.
  • Medicine Its unique structural properties have led to research exploring its potential as a pharmaceutical agent.
  • Industry It is used in developing new materials with specific properties.

Compounds containing the oxadiazole ring exhibit diverse biological activities. Research indicates this compound may possess anti-inflammatory, antimicrobial, and anticancer properties.

  • Anti-inflammatory Activity Oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting this compound may have similar effects.
  • Antimicrobial Activity Oxadiazole moieties exhibit activity against bacterial strains and fungi, indicating potential efficacy against microbial pathogens.
  • Anticancer Potential Structural features of oxadiazole derivatives have been linked to anticancer activity through apoptosis induction and cell cycle arrest. The cyclopropyl group may enhance binding affinity to biological targets, potentially increasing therapeutic efficacy.

Comparison with Similar Compounds

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine

  • Structure : Substitutes cyclopropyl with a 4-methylphenyl (tolyl) group.
  • Synthesis : Produced via polyphosphoric acid-mediated condensation of p-toluic hydrazide and glycine (87% yield) .
  • Key Properties: ¹H-NMR: Aromatic protons at δ 8.00 and 7.42; methyl protons at δ 2.39 .
  • Applications : Used in organic light-emitting diodes (OLEDs) as an electron-transport layer due to high thermal stability and electron-deficient oxadiazole core .

Comparison with Target Compound :

  • Lipophilicity : The tolyl group increases XLogP compared to cyclopropyl, favoring applications requiring hydrophobic interactions.
  • Synthetic Yield : Both compounds are synthesized in high yields (>85%), but the cyclopropyl variant may require specialized precursors for cyclopropanation .

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine

  • Structure : Features a 5-methyl-oxadiazole core and N-methylated benzylamine.
  • Molecular Weight : 203.24 g/mol (higher than the cyclopropyl analog) .
  • Key Properties: Purity: 95% (typical for commercial availability).
  • Applications : Likely explored in medicinal chemistry for its balanced lipophilicity (LogP ~1.5 estimated).

Comparison with Target Compound :

  • Basicity : The primary amine in the cyclopropyl derivative offers greater reactivity for covalent modifications compared to the N-methylated analog.
  • Steric Effects : The benzyl group introduces bulkiness, which may hinder binding in tight enzymatic pockets .

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride

  • Structure : Substitutes cyclopropyl with an ethyl group; exists as a hydrochloride salt.
  • Molecular Weight : 139.16 g/mol (free base); 175.63 g/mol (hydrochloride) .
  • Key Properties :
    • Solubility : Hydrochloride form enhances aqueous solubility, advantageous for pharmaceutical formulations.
    • Lipophilicity : Ethyl group increases XLogP (~0.2 estimated) compared to cyclopropyl (-0.8) .
  • Applications: Potential use in drug discovery for improved bioavailability.

Comparison with Target Compound :

  • Metabolic Stability : Cyclopropyl’s ring strain may confer resistance to oxidative metabolism compared to the ethyl group.

Research Implications

  • Electronics : The cyclopropyl derivative’s compact structure may improve packing density in thin-film devices compared to bulkier analogs .
  • Drug Design : The primary amine and cyclopropyl group offer a balance of reactivity and metabolic stability, advantageous for protease inhibitors or kinase-targeted therapies .
  • Polymer Chemistry : Functionalization via the amine group enables integration into polyamides for tunable dielectric properties, similar to tolyl derivatives .

Biological Activity

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound that has garnered attention due to its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, examining its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. This interaction can lead to various biological effects depending on the target enzyme or receptor involved.

Structure-Activity Relationship (SAR)

The presence of the cyclopropyl group in this compound contributes significantly to its unique properties compared to other oxadiazole derivatives. SAR studies indicate that modifications to the oxadiazole ring and substituents can enhance biological activity. For example:

Compound NameStructural FeaturesUnique Properties
5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamineCyclopropyl groupPotential antimicrobial activity
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL)methanamineMethyl group substitutionInvestigated for anti-inflammatory properties
5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazol-2-thiolThiol groupKnown for enzyme inhibition

These modifications can lead to enhanced potency against various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, this compound has shown potential in inhibiting bacterial growth in vitro. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis
U937 (Leukemia)2.41Cell cycle arrest
SK-MEL-2 (Melanoma)0.039Inhibition of HDAC activity

These findings suggest that the compound may act as a potent inducer of apoptosis and cell cycle arrest in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer therapeutics, this compound was tested against various cancer cell lines including MCF-7 and U937. The results indicated a dose-dependent response with substantial cytotoxicity observed at micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of cyclopropanecarboxylic acid hydrazides with glycine derivatives. Polyphosphoric acid (PPA)-mediated condensation at 120–160°C for 12–24 hours is a common method, achieving yields up to 87% . Key parameters include stoichiometric ratios of reactants, anhydrous conditions, and controlled heating to avoid side reactions (e.g., over-oxidation). Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the amine-functionalized product.

Q. How can spectroscopic techniques (NMR, FTIR, LCMS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for cyclopropyl protons (δ 1.0–1.5 ppm, multiplet), oxadiazole ring protons (δ 8.0–8.1 ppm), and methyleneamine protons (δ 3.8–4.1 ppm) .
  • ¹³C NMR : Peaks at δ 160–165 ppm confirm oxadiazole carbons; cyclopropyl carbons appear at δ 8–15 ppm .
  • FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups .
  • LCMS : Molecular ion peaks at m/z ~153 [M+H]⁺ confirm molecular weight .

Q. What are the key physicochemical properties (solubility, thermal stability) relevant to handling this compound in laboratory settings?

  • Answer : The compound is insoluble in nonpolar solvents (e.g., hexane) but soluble in polar aprotic solvents (DMSO, THF) and alcohols. Thermal stability is high (decomposition >200°C), with a melting point ~174°C, as confirmed by DSC . Store under inert conditions to prevent amine oxidation.

Advanced Research Questions

Q. How does the cyclopropyl substituent influence electronic and steric properties compared to other oxadiazole derivatives (e.g., phenyl or methyl analogs)?

  • Answer : The cyclopropyl group introduces significant ring strain and electron-withdrawing effects, altering π-conjugation and HOMO-LUMO gaps. Compared to 5-phenyl-1,3,4-oxadiazole derivatives, cyclopropyl-substituted variants exhibit higher thermal stability (due to rigid geometry) and enhanced electron-transport capabilities in organic semiconductors . Steric hindrance from the cyclopropane ring may reduce nucleophilic substitution rates at the methylamine group .

Q. What strategies can mitigate competing side reactions during functionalization of the methylamine group (e.g., acylation, sulfonation)?

  • Methodological Answer :

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during harsh reactions (e.g., sulfonation with SO₃H).
  • Mild Reagents : Employ acyl chlorides in dichloromethane with catalytic DMAP to minimize over-reaction .
  • Kinetic Control : Optimize reaction time and temperature (e.g., 0°C for acylation to prevent polymerization) .

Q. How does this compound perform as an electron-transport layer (ETL) in OLEDs or organic photovoltaics compared to commercial alternatives?

  • Answer : In OLEDs, the compound’s electron-deficient oxadiazole core improves electron injection efficiency (vs. Alq₃), reducing operating voltages by ~15%. Its cyclopropyl group enhances film morphology, reducing pinhole defects in thin-film devices . Comparative studies with PBD (2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole) show comparable electron mobility (10⁻⁴ cm²/Vs) but better thermal stability under device operational conditions .

Q. What in vitro biological activities (e.g., antimicrobial, anticancer) have been reported for structurally similar oxadiazole derivatives, and what SAR insights exist?

  • Answer : Analogous compounds (e.g., 5-cyclopropyl-1,2,4-thiadiazol-3-amine) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli. SAR studies highlight:

  • Electron-withdrawing groups (e.g., cyclopropyl) enhance membrane penetration in Gram-negative bacteria .
  • Methylamine side chains improve solubility and bioavailability compared to unsubstituted amines .
  • Oxadiazole-thiadiazole hybrids show dual inhibition of topoisomerase IV and β-lactamase enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 2
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine

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